molecular formula C28H19N3O2S B10873126 N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide

Cat. No.: B10873126
M. Wt: 461.5 g/mol
InChI Key: JOCUQHSIHUYJRU-UHFFFAOYSA-N
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Description

N~1~-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features a thieno[2,3-b]pyridine core, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzaldehyde with cyanothioacetamide to form an intermediate, which is then subjected to further reactions to build the thieno[2,3-b]pyridine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N~1~-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its potential as an antimicrobial or anticancer agent.

    Medicine: The compound is explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide group also show comparable pharmacological properties.

Uniqueness

N~1~-(2-CYANO-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is unique due to the combination of its thieno[2,3-b]pyridine core and methoxybenzamide group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C28H19N3O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C28H19N3O2S/c1-33-23-15-9-8-14-20(23)27(32)31-26-24(17-29)34-28-25(26)21(18-10-4-2-5-11-18)16-22(30-28)19-12-6-3-7-13-19/h2-16H,1H3,(H,31,32)

InChI Key

JOCUQHSIHUYJRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(SC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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